molecular formula C11H10ClNO B109769 2-Chloro-6-methoxy-4-methylquinoline CAS No. 6340-55-2

2-Chloro-6-methoxy-4-methylquinoline

Cat. No. B109769
CAS RN: 6340-55-2
M. Wt: 207.65 g/mol
InChI Key: VXGIQWGIRMJJDC-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxy-4-methylquinoline is a chemical compound with the empirical formula C11H10ClNO . It is a member of the quinoline family of compounds, which consists of a core aromatic ring structure with two nitrogen atoms .


Molecular Structure Analysis

The molecular weight of 2-Chloro-6-methoxy-4-methylquinoline is 207.66 g/mol . The SMILES string representation of its structure is ClC1=NC2=C(C(C)=C1)C=C(OC)C=C2 .


Physical And Chemical Properties Analysis

2-Chloro-6-methoxy-4-methylquinoline is a solid at room temperature . It has a density of 1.2±0.1 g/cm3 and a boiling point of 333.4±37.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : 2-Chloro-6-methoxy-4-methylquinoline derivatives have been synthesized through various methods. For instance, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was synthesized from 4-methoxyaniline, highlighting a process suitable for large-scale production with a high yield of 85% (Zhao, Lei, & Guo, 2017). Additionally, synthesis procedures involving 2-chloroquinolin-3-yl ester derivatives have been developed from 2-chloroquinoline-3-carbaldehyde (Tabassum et al., 2014).

  • Chemical Reduction and Catalysis : The reduction of nitroarenes to aminoarenes using formic acid in the presence of a ruthenium catalyst demonstrated the conversion of 2-methylquinoline to its hydrogenated form with high conversion and selectivity (Watanabe et al., 1984).

  • Chemosensory Applications : Research on derivatives like 5-chloro-8-methoxyquinoline has indicated their potential as chemosensors for metal ions, such as cadmium, which could have applications in monitoring metal concentrations in waste effluents and food products (Prodi et al., 2001).

Biological and Pharmaceutical Research

  • Antimicrobial Properties : Studies have shown that certain 2-chloro-6-methoxy-4-methylquinoline analogues exhibit strong antimicrobial activities. For example, derivatives like (2-chloro-6-methoxyquinolin-3-yl)methyl 2,4-dichlorobenzoate demonstrated significant activity against various bacterial and fungal species (Kim et al., 2014).

  • Anticancer and Apoptosis Induction : The exploration of quinoline derivatives in anticancer research has led to the discovery of compounds like N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, which has shown potent apoptosis induction and efficacy in cancer models, including high blood-brain barrier penetration (Sirisoma et al., 2009).

  • Tubulin-Polymerization Inhibition : Certain derivatives have been identified as inhibitors of tubulin polymerization, targeting the colchicine site, which is significant in cancer therapy research. Compounds like 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin- 2(1H)-one have shown high cytotoxic activity and substantial inhibition of colchicine binding (Wang et al., 2014).

Spectroscopy and Analytical Applications

  • Spectroscopic Studies : Research has been conducted on the spectroscopic properties of 2-chloro-6-methoxy-4-methylquinoline derivatives, correlating experimental ionization potentials with calculated molecular energies, which is crucial for understanding their electronic structure (Ahmed et al., 1997).

  • Analytical Method Development : Analytical methods have been developed for quantitating certain 8-aminoquinoline antileishmanial drugs, which include derivatives of 2-chloro-6-methoxy-4-methylquinoline, in biological samples like canine plasma (Anders et al., 1984).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302 - H318, indicating that it is harmful if swallowed and causes serious eye damage .

Future Directions

2-Chloro-6-methoxy-4-methylquinoline has potential applications in the field of medicine, particularly in the development of new drugs. For instance, it is used in the synthesis of Tafenoquine-d3 Succinate, which has the potential to become a widely used drug in the prevention of certain diseases .

properties

IUPAC Name

2-chloro-6-methoxy-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-7-5-11(12)13-10-4-3-8(14-2)6-9(7)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGIQWGIRMJJDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10279649
Record name 2-Chloro-6-methoxy-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methoxy-4-methylquinoline

CAS RN

6340-55-2
Record name 6340-55-2
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Record name 6340-55-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-6-methoxy-4-methylquinoline
Source EPA DSSTox
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Record name 2-chloro-4-methyl-6-(methyloxy)quinoline
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Synthesis routes and methods

Procedure details

A 1-liter, four necked round bottom flask equipped with a mechanical stirrer, thermowatch, and condenser was charged with 630 grams (383 ml) of phosphorous oxychloride. The solution was heated to 50° C. and 6-methoxy-4-methyl-2-quinolone (2) (164.5 g, 0.87 moles) was added over 20 minutes. The reaction mixture was heated to reflux and held there for 2 hours. The hot reaction mixture was slowly poured into ice water (2.5 liters) and the resulting solution cooled to 30° C. The product was removed by suction filtration, washed with water and air dried to yield the title compound 156 g (86.4%); mp 144-145° C. (Lit2 mp 143.5-144.5° C.);
Quantity
383 mL
Type
reactant
Reaction Step One
Quantity
164.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
2.5 L
Type
solvent
Reaction Step Three
Yield
86.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
RK Pandey, A Surana - 1976 - pascal-francis.inist.fr
Keyword (fr) HETEROCYCLE AZOTE COMPOSE BICYCLIQUE REDUCTION PREPARATION SPECTRE MASSE SPECTRE RMN QUINOLEINE (CHLORO-2 METHOXY-6 METHYL-4) …
Number of citations: 1 pascal-francis.inist.fr
LC March, WA Romanchick, GS Bajwa… - Journal of Medicinal …, 1973 - ACS Publications
… 2-Chloro-6-methoxy-4-methylquinoline (28, Scheme IV). Compound 27(5 g, 0.0265 mol), phosphorus pentachloride (4.3 g, 0.0206 mol), and phosphorus oxychloride (10 g, 0.0651 mol) …
Number of citations: 35 pubs.acs.org
H Shiraki, MP Kozar, V Melendez… - Journal of Medicinal …, 2011 - ACS Publications
… The intermediate 2,6-dimethoxy-4-methylquinoline (8a) was obtained by treatment of the commercially available starting material, 2-chloro-6-methoxy-4-methylquinoline (6), with …
Number of citations: 100 pubs.acs.org
WO Kermack, W Muir - Journal of the Chemical Society (Resumed), 1933 - pubs.rsc.org
… -4-methyZquinolineJ obtained by refluxing 2-chloro-6-methoxy-4methylquinoline (2 g.) and … -4-methylquinoline, similarly obtained from 2-chloro-6-methoxy-4methylquinoline (1 g.) and …
Number of citations: 6 pubs.rsc.org
Ł Kaczmarek, W Peczyńska-Czoch, J Osiadacz… - Bioorganic & medicinal …, 1999 - Elsevier
… The mixture of 2-chloro-6-methoxy-4-methylquinoline (1c) (97.0 g, 0.5 mol) was heated until an exothermic reaction occurred (110C). Then it was stirred without heating. The reaction …
Number of citations: 63 www.sciencedirect.com
JA McIntyre, J Castaner, M Bayes - Drugs of the future, 2003 - access.portico.org
… to provide 2-chloro-6methoxy-4-methylquinoline (XXIV). Reaction of compound (XXIV) with SO2Cl2 in hot AcOH affords 2,5dichloro-6-methoxy-4-methylquinoline (XXV), which is …
Number of citations: 9 access.portico.org
A Abdelhameed - 2018 - search.proquest.com
Leishmaniasis is a neglected tropical disease; the number of fatalities it causes ranks it second to malaria among parasitic infections. The Leishmania parasite can cause cutaneous …
Number of citations: 3 search.proquest.com
JM Bubb, RM Williams, JL Wood, BR McNaughton… - 2012 - mountainscholar.org
… 2-chloro-6-methoxy-4-methylquinoline (3.18a)………………………………142 Figure 8.6. 1H NMR of 2-chloro-6-methoxy-4-methylquinoline (3.18a)………………...143 Figure 8.7. 6-…
Number of citations: 0 mountainscholar.org
JE Im, JD Lee, HY Kim, HR Kim, DW Seo, KB Kim - Toxicology in Vitro, 2023 - Elsevier
As global awareness of animal welfare spreads, the development of alternative animal test models is increasingly necessary. The purpose of this study was to develop a practical …
Number of citations: 2 www.sciencedirect.com
CE Kwartler - 1937 - search.proquest.com
… described Is by Rabe and co-workers In their article they give conditions for the preparation of 2-chloro-6-methoxy-4-methylquinoline from the corresponding hydroxy compound. In the …
Number of citations: 0 search.proquest.com

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